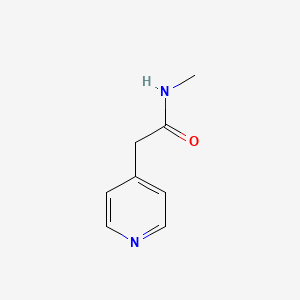

N-Methyl-2-pyridin-4-ylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQVMAECKZMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Methyl-2-pyridin-4-ylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for N-Methyl-2-pyridin-4-ylacetamide, a key building block in pharmaceutical and medicinal chemistry. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves two key stages: the formation of the pyridin-4-ylacetic acid backbone and the subsequent amidation with methylamine. Two principal pathways are outlined below, each with distinct advantages and considerations for laboratory and process scale-up.

Pathway 1 focuses on the synthesis of the pyridin-4-ylacetic acid precursor followed by a direct amidation step.

Pathway 2 employs a coupling agent to facilitate the amide bond formation, offering a milder and often more efficient alternative to direct amidation.

Caption: Overview of synthetic pathways to this compound.

Synthesis of Precursor: Pyridin-4-ylacetic Acid

A common and effective method for the preparation of pyridin-4-ylacetic acid is through the hydrolysis of 2-(pyridin-4-yl)acetonitrile.

Experimental Protocol: Hydrolysis of 2-(pyridin-4-yl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

-

Addition of Base: To this solution, add an excess of solid potassium hydroxide (KOH).

-

Reflux: Heat the reaction mixture to 90°C and maintain reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, remove the ethanol via vacuum distillation.

-

Dilute the remaining aqueous solution with water.

-

Adjust the pH to 4-5 using a 2 N solution of hydrochloric acid (HCl).

-

-

Isolation: Concentrate the acidified aqueous phase under reduced pressure to yield pyridin-4-ylacetic acid hydrochloride as a solid.

Quantitative Data for Precursor Synthesis

| Reactant/Reagent | Molar Eq. | Quantity |

| 2-(pyridin-4-yl)acetonitrile | 1.0 | - |

| Potassium Hydroxide (KOH) | Excess | - |

| Ethanol/Water (1:1) | Solvent | 40-60 mL |

| 2 N Hydrochloric Acid | - | As required |

| Product | Yield | |

| Pyridin-4-ylacetic acid hydrochloride | ~84% |

Synthesis of this compound

Two primary methods for the amidation of pyridin-4-ylacetic acid are presented: the acyl chloride method and the use of coupling agents.

Pathway 1: Acyl Chloride Method

This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Caption: Synthesis via the acyl chloride intermediate.

Step 1: Formation of Pyridin-4-ylacetyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridin-4-ylacetic acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the suspension at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (around 40-80°C depending on the solvent) for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Isolation of Intermediate: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyridin-4-ylacetyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Reaction Setup: Dissolve the crude pyridin-4-ylacetyl chloride in a dry, aprotic solvent like DCM. Cool the solution to 0°C in an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (in a suitable solvent like THF or as a gas) (typically 2-2.5 equivalents) to the acyl chloride solution. An organic base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) should be included to neutralize the HCl byproduct.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

| Reactant/Reagent | Molar Eq. |

| Step 1 | |

| Pyridin-4-ylacetic acid | 1.0 |

| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 |

| Step 2 | |

| Pyridin-4-ylacetyl chloride | 1.0 |

| Methylamine | 2.0 - 2.5 |

| Triethylamine/Pyridine | 1.1 - 1.5 |

Pathway 2: Coupling Agent-Mediated Amidation

The use of coupling agents provides a milder and often more efficient method for amide bond formation, avoiding the harsh conditions of the acyl chloride method. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this purpose.

Caption: HATU-mediated amidation of pyridin-4-ylacetic acid.

-

Reaction Setup: In a round-bottom flask, dissolve pyridin-4-ylacetic acid (1.0 eq.), HATU (1.1-1.2 eq.), and methylamine hydrochloride (1.1-1.2 eq.) in an aprotic solvent such as DMF or DCM.

-

Base Addition: To the stirred solution, add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

| Reactant/Reagent | Molar Eq. |

| Pyridin-4-ylacetic acid | 1.0 |

| Methylamine hydrochloride | 1.1 - 1.2 |

| HATU | 1.1 - 1.2 |

| DIPEA | 2.0 - 3.0 |

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the acyl chloride method and the coupling agent-mediated approach will depend on factors such as substrate sensitivity, desired purity, and available resources. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this important chemical intermediate. Careful monitoring and optimization of reaction conditions are recommended to achieve the best possible yields and purity.

An In-depth Technical Guide on the Chemical Properties of N-(4-methylpyridin-2-yl)acetamide

Disclaimer: This document focuses on the chemical properties of N-(4-methylpyridin-2-yl)acetamide (CAS No. 5327-32-2), an isomer of the requested "N-Methyl-2-pyridin-4-ylacetamide." Publicly available scientific literature and chemical databases contain extensive information on the former, while data for the latter is scarce.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(4-methylpyridin-2-yl)acetamide for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

N-(4-methylpyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an acetamide group at the 2-position.[1] The core structure is formed by an amide bond between 2-amino-4-methylpyridine and an acetyl group.[1]

| Identifier | Value |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide[2] |

| CAS Number | 5327-32-2[1][2][3] |

| Molecular Formula | C₈H₁₀N₂O[2][3] |

| Molecular Weight | 150.18 g/mol [1][2][3][4] |

| Physical Form | White needle crystals[4], Solid[3] |

| InChI | InChI=1S/C8H10N2O/c1-6-3-4-9-8(5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)[2] |

| InChIKey | QGZHGSGLCZEGHA-UHFFFAOYSA-N[1][2][4] |

| SMILES | CC(=O)Nc1cc(C)ccn1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(4-methylpyridin-2-yl)acetamide.

Proton NMR provides detailed information about the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts in a DMSO-d₆ solvent.

| Proton | Chemical Shift (δ) in ppm | Description |

| Acetamide CH₃ | ~2.10 | Sharp singlet |

| Pyridine-CH₃ | ~2.27 | Singlet |

| Pyridine H-6 | ~8.13 | Doublet |

| Pyridine H-5 | ~7.97 | Doublet |

| Pyridine H-3 | ~6.83 | Singlet |

| Amide NH | ~10.25 | Broad singlet |

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule.[1] The data below was obtained in DMSO-d₆.[1]

| Carbon | Chemical Shift (δ) in ppm |

| C=O (Amide) | ~168.8 |

| Pyridine C-2 | ~151.7 |

| Pyridine C-6 | ~147.8 |

| Pyridine C-4 | ~147.3 |

| Pyridine C-5 | ~119.0 |

| Pyridine C-3 | ~115.9 |

| Acetamide CH₃ | ~23.8 |

| Pyridine-CH₃ | ~20.7 |

FTIR spectroscopy helps to identify the functional groups present in the molecule.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| C-H stretching (aromatic & methyl) | 2900-3100 |

| C=O stretching (Amide I) | 1670-1690 |

| N-H bending (Amide II) | 1530-1550 |

| C=C and C=N stretching (pyridine ring) | 1400-1600 |

Mass spectrometry confirms the molecular weight of the compound. For N-(4-methylpyridin-2-yl)acetamide, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.[1]

Experimental Protocols

A common and efficient method for the synthesis of this compound is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][4]

Materials:

-

2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

-

Acetic anhydride (250 mL)

-

Diethyl ether (100 mL)

Procedure:

-

A mixture of 2-amino-4-methylpyridine in acetic anhydride is warmed to 70°C for two hours.[4]

-

The reaction mixture is then cooled to room temperature.[4]

-

Diethyl ether is added to the cooled mixture to induce crystallization.[4]

-

The resulting white needle crystals are collected by filtration.[4]

-

The product is dried in vacuo to afford N-(4-methylpyridin-2-yl)acetamide.[4] The reported yield for this procedure is 95%.[4]

Caption: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.

Biological Activity

While specific pharmacological evaluations for N-(4-methylpyridin-2-yl)acetamide are not extensively documented in the public domain, the acetamide scaffold is a well-known pharmacophore in medicinal chemistry.[5] Structurally related N-pyridinyl acetamide derivatives have been investigated for a variety of biological targets.[1] For instance, studies on other N-pyridin-2-yl acetamide derivatives have demonstrated potential antifungal activities against pathogens like Candida albicans and Aspergillus niger.[6][7] These findings suggest that the N-(4-methylpyridin-2-yl)acetamide scaffold could be a valuable starting point for the development of novel therapeutic agents.

Safety Information

N-(4-methylpyridin-2-yl)acetamide is classified as harmful if swallowed (Acute Toxicity 4, oral) and causes serious eye irritation (Eye Irritation 2).[2] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]

- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]

- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 5. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: N-Methyl-2-(pyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-Methyl-2-(pyridin-4-yl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable resource for researchers. It includes predicted physicochemical properties, a detailed proposed synthetic protocol, and a discussion of potential biological significance based on its structural motifs.

Introduction

N-Methyl-2-(pyridin-4-yl)acetamide is a small molecule featuring a pyridine ring, a common scaffold in pharmaceuticals, linked to an N-methylacetamide moiety. The presence of the N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. While a specific CAS number for this compound is not readily found in public databases, its synthesis and properties can be inferred from well-characterized precursors and analogs. This guide aims to provide a foundational understanding of this compound to facilitate further research and development.

Physicochemical Properties

The following table summarizes the known properties of the key starting material, 4-pyridylacetic acid, and an analogous compound, N-(pyridin-2-ylmethyl)acetamide. Predicted properties for the target compound, N-Methyl-2-(pyridin-4-yl)acetamide, are also provided for comparison.

| Property | 4-Pyridylacetic Acid | N-(pyridin-2-ylmethyl)acetamide | N-Methyl-2-(pyridin-4-yl)acetamide (Predicted) |

| CAS Number | 28356-58-3[1] | 58481-18-8 | Not Available |

| Molecular Formula | C₇H₇NO₂ | C₈H₁₀N₂O | C₈H₁₀N₂O |

| Molecular Weight | 137.14 g/mol [1] | 150.18 g/mol [2] | 150.18 g/mol |

| Appearance | White to off-white solid powder | - | Predicted to be a solid |

| Melting Point | 141 °C (decomposes)[3] | - | - |

| Solubility | Soluble in water, methanol, and DMSO[4] | - | Predicted to be soluble in polar organic solvents |

| Topological Polar Surface Area | 50.2 Ų[1] | 42 Ų[2] | ~42 Ų |

| XLogP3 | 0[1] | - | Predicted to be low |

Proposed Synthesis: Amide Bond Formation

The most direct and common method for the synthesis of N-Methyl-2-(pyridin-4-yl)acetamide is the coupling of 4-pyridylacetic acid with methylamine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

General Reaction Scheme

Caption: Proposed synthesis of N-Methyl-2-(pyridin-4-yl)acetamide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

-

4-Pyridylacetic acid

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA) or Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridylacetic acid (1 equivalent). Dissolve it in the chosen anhydrous solvent.

-

Activation: Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Slowly add the methylamine solution (1.2 equivalents) to the reaction mixture. If using a salt, pre-neutralize it with an equivalent of base.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure N-Methyl-2-(pyridin-4-yl)acetamide.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for N-Methyl-2-(pyridin-4-yl)acetamide, its structural components suggest potential areas of interest for biological screening.

-

Pyridine Moiety: The pyridine ring is a key pharmacophore present in numerous approved drugs. It can participate in hydrogen bonding and pi-stacking interactions with biological targets.

-

Acetamide Group: The acetamide linkage is a stable and common functional group in drug molecules, often contributing to favorable pharmacokinetic properties.

-

N-Methyl Group: The presence of a methyl group on the amide nitrogen can prevent the formation of intermolecular hydrogen bonds, potentially increasing membrane permeability. It can also block metabolic degradation at the nitrogen atom.

Given these features, N-Methyl-2-(pyridin-4-yl)acetamide could be a candidate for screening in various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. A logical workflow for investigating its biological activity is presented below.

Caption: Workflow for investigating the biological activity of N-Methyl-2-(pyridin-4-yl)acetamide.

Conclusion

This technical guide provides a foundational resource for the study of N-Methyl-2-(pyridin-4-yl)acetamide. While direct experimental data is currently lacking, the proposed synthetic route is based on well-established and reliable amide bond formation methodologies. The predicted physicochemical properties and the discussion of potential biological relevance offer a starting point for researchers interested in exploring this and related compounds for various applications in drug discovery and development. Further experimental work is warranted to confirm the properties and biological activity of this molecule.

References

- 1. 4-Pyridineacetic acid | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. hepatochem.com [hepatochem.com]

- 7. peptide.com [peptide.com]

Technical Whitepaper: An Examination of N-Methyl-2-pyridin-4-ylacetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of N-Methyl-2-pyridin-4-ylacetamide: Current Knowledge and Data

Disclaimer: This document addresses the current state of scientific knowledge regarding "this compound." An extensive search of scientific literature and chemical databases reveals a significant lack of specific data on the mechanism of action, biological activity, and signaling pathways for this particular compound. The information presented herein is based on available data for structurally related compounds and general chemical principles. All information should be interpreted with the understanding that it does not pertain directly to this compound unless explicitly stated.

Introduction and Statement of Inquiry

The pyridinyl acetamide scaffold is a recurring motif in medicinal chemistry, appearing in a variety of biologically active compounds. This whitepaper aims to provide a detailed technical guide on the mechanism of action of this compound. However, a thorough investigation of available scientific literature and databases indicates that as of the date of this document, there are no published studies detailing the mechanism of action, pharmacological effects, or specific biological targets of this compound.

Due to this absence of specific data, this paper will instead provide available information on the closely related isomer, N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2), for which synthesis protocols and basic characterization data are available. This information is provided for contextual understanding of a similar chemical entity. It is crucial to emphasize that the biological and mechanistic properties of isomers can differ significantly.

Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide

A summary of the key physicochemical properties for the related compound, N-(4-methylpyridin-2-yl)acetamide, is presented below.[1][2]

| Property | Value | Source |

| CAS Number | 5327-32-2 | PubChem[1] |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | PubChem[1] |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | PubChem[1] |

Synthesis of N-(4-methylpyridin-2-yl)acetamide

While no specific synthesis protocol for this compound is documented, a well-established method for its isomer, N-(4-methylpyridin-2-yl)acetamide, involves the N-acylation of 2-amino-4-methylpyridine.[3][4]

Experimental Protocol: Acylation of 2-Amino-4-methylpyridine

This protocol is adapted from the Open Reaction Database and describes a common laboratory-scale synthesis.[4]

Materials:

-

2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

-

Acetic anhydride (250 mL)

-

Diethyl ether (100 mL)

Procedure:

-

A mixture of 2-Amino-4-methylpyridine in acetic anhydride is prepared in a suitable reaction vessel.

-

The mixture is warmed to 70°C and maintained at this temperature for two hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

Diethyl ether is added to the cooled mixture to induce crystallization.

-

The resulting white, needle-like crystals of N-(4-methyl-pyridin-2-yl)-acetamide are collected by filtration.

-

The collected product is dried in vacuo.

Yield:

-

Reported yield is approximately 130 g, which corresponds to a 95% yield.[4]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of N-(4-methylpyridin-2-yl)acetamide.

Potential Biological Activity and Mechanism of Action (Speculative)

There is no direct experimental evidence defining the mechanism of action for this compound. Research on structurally related N-pyridinyl acetamide derivatives has explored a range of biological targets, although this research is not directly applicable to the compound . For instance, more complex molecules incorporating a pyridinyl acetamide core have been investigated for various activities:

-

Antifungal and Antibacterial Agents: Certain N-pyridin-2-yl substituted acetamides have been synthesized and screened for antifungal and antibacterial properties.[5][6] These compounds are typically larger molecules where the pyridinyl acetamide is only one part of the overall structure.

-

Enzyme Inhibition: Some complex heterocyclic compounds that include a pyridinyl acetamide-like structure have been identified as inhibitors of specific enzymes, such as Cyclin-dependent kinase 2 (CDK2).[7] It is important to note that these molecules, like N-[4-(2-Methylimidazo[1,2-a]Pyridin-3-Yl)-2-Pyrimidinyl]Acetamide, have extensive additional ring systems that are critical for their activity.[7]

Without experimental data, any proposed mechanism of action for this compound would be purely speculative. To determine its biological activity, a systematic screening process would be required.

Proposed Initial Research Workflow

The following diagram outlines a logical workflow for the initial investigation of the biological activity of a novel compound like this compound.

Conclusion

The initial request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled due to a lack of available scientific data. The field of medicinal chemistry has not yet published research on the biological effects of this specific molecule. This report has instead provided verifiable information on the synthesis and properties of a structural isomer, N-(4-methylpyridin-2-yl)acetamide, to serve as a contextual reference.

Further research, beginning with chemical synthesis and followed by systematic biological screening and target deconvolution, is required to elucidate any potential mechanism of action for this compound. We recommend that any researchers interested in this compound begin with these foundational steps.

References

- 1. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]

- 3. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]

- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. afribary.com [afribary.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Biological Activity of N-Methyl-2-pyridin-4-ylacetamide

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific biological activity data for the compound N-Methyl-2-pyridin-4-ylacetamide. The information presented herein is based on available data for structurally related compounds and general chemical principles. This document should be considered a contextual overview rather than a definitive guide to the biological profile of this compound.

Introduction

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 4-position with an acetamide group that is further N-methylated.

IUPAC Name: N-methyl-2-(pyridin-4-yl)acetamide

While specific experimental data on the physicochemical properties of this compound are scarce, general properties can be inferred from its structure. It is expected to be a polar molecule with the potential for hydrogen bonding.

Synthesis

A common synthetic route for compounds of this nature involves the acylation of a corresponding amine. A plausible synthetic pathway for this compound would involve the reaction of 4-(methylaminomethyl)pyridine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Below is a conceptual workflow for a potential synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities of Related Compounds

While no direct biological data for this compound has been identified, the biological activities of other pyridinyl-acetamide derivatives have been reported in the literature. These activities provide a speculative context for the potential pharmacology of the target compound. It is crucial to note that these are activities of different, albeit structurally related, molecules and should not be directly attributed to this compound.

4.1. Antifungal Activity

A study on a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated antifungal activities against Candida albicans and Aspergillus niger.[1] The findings from this research indicated that some of these compounds exhibited better antifungal activity than the reference drug, fluconazole.[1]

4.2. Cytotoxic Activity

Novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[2] One of the derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was identified as a potential inhibitor against the MDA-MB-231 breast cancer cell line.[2]

4.3. Antibacterial Activity

Derivatives of N-phenylacetamide containing 4-arylthiazole moieties have been investigated for their in vitro antibacterial activities against several plant pathogenic bacteria, showing promising results.[3]

Discussion and Future Directions

The absence of specific biological data for this compound highlights a gap in the current scientific literature. The biological activities of related pyridinyl-acetamide derivatives suggest that this chemical scaffold has the potential for various pharmacological effects.

To elucidate the biological profile of this compound, a systematic investigation is warranted. The logical progression of such research is outlined below.

References

N-Methyl-2-pyridin-4-ylacetamide: A Technical Guide to its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyridin-4-ylacetamide is a chemical compound of interest in pharmaceutical research and development. Understanding its physicochemical properties, particularly its solubility, is crucial for its potential application in drug discovery and formulation. This technical guide provides a summary of the available data for this compound and outlines detailed experimental protocols for the determination of its aqueous solubility. Due to the limited availability of experimental data in publicly accessible literature, this guide focuses on providing the necessary theoretical framework and practical methodologies for researchers to conduct their own solubility assessments.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem |

| Molecular Weight | 164.21 g/mol | PubChem |

| XLogP3-AA (Predicted LogP) | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| CAS Number | 5591-49-1 | PubChem |

Experimental Determination of Aqueous Solubility

The solubility of a compound can be determined through various experimental methods. The two most common approaches in drug discovery are the kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research and the required accuracy.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Test Solutions: Add 10 µL of the 10 mM stock solution to 990 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microcentrifuge tube. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Equilibration: Cap the tubes and shake them at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, using a plate shaker.[1][2]

-

Separation of Undissolved Compound: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Compare the measured concentration in the supernatant to a calibration curve prepared from the stock solution to determine the kinetic solubility.

Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase. This method is more time-consuming but provides a more accurate representation of the compound's true solubility.

-

Preparation of Slurry: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., PBS, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: After the incubation period, allow the solid to settle. A portion of the suspension is then filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the aqueous solubility of a compound using the shake-flask method, which is applicable to both kinetic and thermodynamic assays with variations in incubation time and starting material.

Caption: General experimental workflow for solubility determination.

Conclusion

References

Technical Guide: N-Methyl-2-pyridin-4-ylacetamide and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry for information regarding the molecular weight, experimental protocols, and biological activity of N-Methyl-2-pyridin-4-ylacetamide. Extensive searches of chemical databases and scientific literature have revealed that this specific compound is not readily found under this nomenclature. The predominant isomer identified in numerous databases is N-(4-Methylpyridin-2-yl)acetamide , for which substantial data is available.

This guide will therefore focus on the characterization of N-(4-Methylpyridin-2-yl)acetamide, a closely related structural isomer, to provide relevant data and experimental context. It is crucial to note that the information presented pertains to this isomer and not this compound, for which no definitive public records were found.

Part 1: Physicochemical Properties of N-(4-Methylpyridin-2-yl)acetamide

A summary of the key quantitative data for N-(4-Methylpyridin-2-yl)acetamide is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H10N2O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| CAS Number | 5327-32-2 | [1][2] |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [1] |

| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C | [1] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |

Part 2: Experimental Protocols

While specific experimental protocols for the requested this compound are unavailable, a common synthesis method for its isomer, N-(4-Methylpyridin-2-yl)acetamide, is well-documented. This procedure provides a foundational methodology for the synthesis of related pyridyl acetamides.

Synthesis of N-(4-Methylpyridin-2-yl)acetamide

A prevalent method for the synthesis of N-(4-Methylpyridin-2-yl)acetamide involves the acylation of 2-amino-4-methylpyridine. A general laboratory-scale procedure is as follows:

-

Reactant Preparation: 2-amino-4-methylpyridine is used as the starting material.

-

Acylation: The 2-amino-4-methylpyridine is reacted with acetic anhydride.

-

Reaction Conditions: The reaction mixture is typically warmed to facilitate the acylation process.

-

Crystallization: Upon cooling, the product, N-(4-Methylpyridin-2-yl)acetamide, crystallizes from the reaction mixture.

-

Isolation and Purification: The crystallized product is then isolated through filtration and can be further purified if necessary.

This N-acylation reaction is a fundamental and widely used method in organic synthesis for the formation of amide bonds.[2]

Part 3: Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound.

For the isomer, N-(4-Methylpyridin-2-yl)acetamide , while its direct biological functions are not extensively detailed in the provided search results, the core pyridine and acetamide structures are present in numerous biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities. For instance, various substituted pyridines are investigated for their potential as antifungal and antimicrobial agents.[3]

Given the lack of specific data, a logical workflow for investigating the biological activity of a novel compound like this compound would be as follows:

Conclusion

References

Technical Guide: On the Structure and Properties of Pyridinyl Acetamide Derivatives

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The compound "N-Methyl-2-pyridin-4-ylacetamide" is not well-characterized in publicly available scientific literature, with no definitive CAS number or extensive experimental data associated with this specific chemical name. The structural interpretation of this name suggests an N-methyl acetamide moiety with a pyridin-4-yl group attached at the alpha-carbon.

Given the limited information on the requested compound, this guide will focus on a closely related and well-documented structural isomer: N-(4-methylpyridin-2-yl)acetamide (CAS No. 5327-32-2). This compound shares the same molecular formula (C₈H₁₀N₂O) and molecular weight (150.18 g/mol ) but differs in the position of the methyl group and the point of attachment of the acetamide group to the pyridine ring.[1][2] N-(4-methylpyridin-2-yl)acetamide serves as a valuable case study for understanding the physicochemical properties, synthesis, and analytical characterization of this class of compounds.

This technical guide provides a detailed overview of the chemical structure, properties, and a standard synthesis protocol for N-(4-methylpyridin-2-yl)acetamide, adhering to the data presentation and visualization requirements for an in-depth scientific resource.

Chemical Structure and Properties

N-(4-methylpyridin-2-yl)acetamide is composed of a pyridine ring, which is a fundamental heterocyclic scaffold in medicinal chemistry, and an acetamide group.[1] The pyridine ring is substituted with a methyl group at the 4-position and is linked to the acetamide group at the 2-position.[1]

Below is a summary of the key quantitative data for N-(4-methylpyridin-2-yl)acetamide.

| Property | Value | Reference |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [2] |

| CAS Number | 5327-32-2 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=NC=C1)NC(=O)C | [2] |

| Form | Solid | |

| Topological Polar Surface Area | 42 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Mandatory Visualizations

The following diagrams illustrate the chemical structure of N-(4-methylpyridin-2-yl)acetamide and a typical experimental workflow for its synthesis.

Figure 1: 2D structure of N-(4-methylpyridin-2-yl)acetamide.

Figure 2: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.

Experimental Protocols

The synthesis of N-(4-methylpyridin-2-yl)acetamide is typically achieved through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][3] This is a robust and high-yielding reaction.

Synthesis of N-(4-methylpyridin-2-yl)-acetamide [3]

-

Materials:

-

2-Amino-4-methylpyridine (99.0 g, 91.5 mmol)

-

Acetic anhydride (250 mL)

-

Diethyl ether (100 mL)

-

-

Procedure:

-

In a suitable reaction vessel, combine 2-amino-4-methylpyridine (99.0 g) and acetic anhydride (250 mL).

-

Warm the reaction mixture to 70°C and maintain this temperature for 2 hours.

-

After the 2-hour reaction time, cool the mixture to room temperature.

-

Add diethyl ether (100 mL) to the cooled mixture to induce crystallization.

-

The product will precipitate as white needle-like crystals.

-

Collect the crystals by filtration.

-

Dry the collected product in vacuo to afford N-(4-methyl-pyridin-2-yl)-acetamide.

-

-

Expected Yield: 130 g (95%)

Biological Activity and Signaling Pathways

There is limited specific information in the public domain regarding the detailed biological activity and signaling pathway involvement of N-(4-methylpyridin-2-yl)acetamide. However, the pyridine and acetamide moieties are common features in many biologically active compounds. For instance, various substituted pyridinyl acetamide derivatives have been investigated for their potential as pesticidal and antifungal agents.[4]

The primary role of N-(4-methylpyridin-2-yl)acetamide in drug discovery and development appears to be as a versatile building block for the synthesis of more complex molecules. For example, it can be a precursor for creating compounds that link different heterocyclic rings, which is a common strategy in the design of novel therapeutic agents.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research would be required to elucidate its specific biological functions and mechanisms of action.

Conclusion

While the initially requested "this compound" is not a well-documented compound, this technical guide has provided a comprehensive overview of the closely related structural isomer, N-(4-methylpyridin-2-yl)acetamide . The provided data on its chemical structure, physicochemical properties, and a detailed, high-yielding synthesis protocol offer valuable insights for researchers working with pyridinyl acetamide derivatives. The amenability of this compound to straightforward synthesis makes it a useful building block in medicinal chemistry and materials science. Future studies are needed to fully characterize the biological activities of this and related compounds.

References

- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]

- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 4. N-(pyridin-2-ylmethyl)acetamide | C8H10N2O | CID 5084090 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-2-pyridin-4-ylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyridin-4-ylacetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The core structure, featuring a pyridine ring linked to an N-methylated acetamide group, serves as a versatile scaffold for the development of novel therapeutic agents. While research on the specific parent compound, this compound, is emerging, the broader family of pyridinyl acetamide derivatives has demonstrated a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, known biological activities, and experimental protocols related to this chemical class, with a focus on providing a technical foundation for further research and development.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step process. The initial focus is on the construction of the 2-(pyridin-4-yl)acetamide backbone, which can then be N-alkylated.

A common and straightforward method for the synthesis of the related compound, N-(4-methylpyridin-2-yl)acetamide, involves the acylation of 2-amino-4-methylpyridine with acetic anhydride.[1][2] This reaction is a classic example of N-acylation. In a typical procedure, 2-amino-4-methylpyridine is warmed in acetic anhydride, and the resulting product is crystallized.[1][2]

For the synthesis of the 2-(pyridin-4-yl)acetamide core, a key intermediate is 4-pyridineacetic acid. This can be coupled with methylamine to yield this compound. Alternatively, 2-(pyridin-4-yl)acetamide can be synthesized and subsequently N-methylated.

A general synthetic approach for related acetamide derivatives involves the reaction of an amine with an acylating agent. For instance, the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide is achieved through the reaction of 4-aminopyridine with chloroacetyl chloride.[3] This nucleophilic acyl substitution is a fundamental step in forming the amide bond.[3]

General Experimental Protocols

Below are generalized experimental protocols for the synthesis of the core structures, based on established methodologies for similar compounds.

Synthesis of 2-(pyridin-4-yl)acetamide

Materials:

-

Ethyl 4-pyridylacetate

-

Ammonia (7N in Methanol)

-

Ethanol

Procedure:

-

A solution of ethyl 4-pyridylacetate in ethanol is prepared.

-

To this solution, a solution of ammonia in methanol is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 2-(pyridin-4-yl)acetamide.

N-Methylation of 2-(pyridin-4-yl)acetamide

Materials:

-

2-(pyridin-4-yl)acetamide

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

2-(pyridin-4-yl)acetamide is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

-

Methyl iodide is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Biological Activities of Pyridinyl Acetamide Derivatives

Derivatives of the pyridinyl acetamide scaffold have been investigated for a variety of biological activities, demonstrating the therapeutic potential of this chemical class.

Antifungal Activity

A study on [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives revealed promising antifungal properties.[4] Several synthesized compounds exhibited better antifungal activity than the reference drug, fluconazole, against Candida albicans and Aspergillus niger.[4]

| Compound | Target Organism | MIC (mg/mL) |

| Compound 5d | Candida albicans | 0.224[4] |

| Compound 2b | Aspergillus niger | 0.190[4] |

| Fluconazole (Reference) | Candida albicans | - |

| Fluconazole (Reference) | Aspergillus niger | - |

| Table 1: Minimum Inhibitory Concentration (MIC) of selected [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives. |

Insecticidal Activity

Certain pyridinyl acetamide derivatives have shown potent insecticidal activity. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form were evaluated as insecticides against the cowpea aphid, Aphis craccivora.[5] The results indicated that these compounds had higher insecticidal activity than the reference insecticide, acetamiprid, after 24 hours of treatment.[5]

| Compound | Time (h) | LC₅₀ (ppm) |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 24 | 0.192[5] |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 48 | 0.041[5] |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 24 | 0.841[5] |

| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 48 | 0.095[5] |

| Acetamiprid (Reference) | 24 | >0.192[5] |

| Acetamiprid (Reference) | 48 | >0.041[5] |

| Table 2: LC₅₀ values of pyridinyl acetamide derivatives against Aphis craccivora nymphs. |

Anticancer Activity

Novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines.[6] One of the compounds, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][7]oxadiazol-2-ylsulfanyl}-acetamide (6e), was found to be highly cytotoxic to PANC-1 and HepG2 cell lines.[6]

| Compound | Cell Line | IC₅₀ (µM) |

| 6e | PANC-1 | 4.6[6] |

| 6e | HepG2 | 2.2[6] |

| 6c | MCF7 | 15.5[6] |

| Table 3: IC₅₀ values of a pyridinyl acetamide derivative against human cancer cell lines. |

Cholinesterase Inhibition

A series of pyridine derivatives containing a carbamic or amidic function were designed and synthesized as potential cholinesterase inhibitors for the management of Alzheimer's disease.[8] One of the carbamate derivatives, compound 8 , was identified as a potent human acetylcholinesterase (hAChE) inhibitor.[8]

| Compound | Enzyme | IC₅₀ (µM) |

| Carbamate 8 | hAChE | 0.153 ± 0.016[8] |

| Carbamate 11 | hBChE | 0.828 ± 0.067[8] |

| Table 4: Inhibitory activity of pyridine derivatives against human cholinesterases. |

Visualizing Molecular Interactions and Pathways

Understanding the mechanism of action is crucial for drug development. While specific signaling pathways for this compound are not yet elucidated, we can visualize a representative mechanism based on the known activity of related compounds. The following diagram illustrates a hypothetical interaction of a pyridinyl acetamide derivative as a cholinesterase inhibitor.

Caption: Hypothetical mechanism of cholinesterase inhibition by a pyridinyl acetamide derivative.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising area for future research in drug discovery. The diverse biological activities exhibited by related compounds, including antifungal, insecticidal, anticancer, and cholinesterase inhibitory effects, highlight the potential of this chemical class. This technical guide provides a foundational understanding of the synthesis and biological evaluation of these compounds, offering valuable insights for researchers and scientists. Further investigation into the synthesis of a broader range of derivatives and a deeper exploration of their mechanisms of action are warranted to fully unlock the therapeutic potential of this versatile molecular framework.

References

- 1. N-(4-methylpyridin-2-yl)acetamide | 5327-32-2 | Benchchem [benchchem.com]

- 2. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 3. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review: The Landscape of N-Methyl-2-pyridin-4-ylacetamide and its Isomer N-(4-methylpyridin-2-yl)acetamide

A Note to the Reader: This technical guide addresses the request for a comprehensive literature review of N-Methyl-2-pyridin-4-ylacetamide. However, a thorough investigation of scientific databases and literature reveals a significant scarcity of published research for this specific compound. While its existence is confirmed by a CAS number, detailed experimental data regarding its synthesis, biological activity, and mechanism of action are not publicly available.

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this review will focus on the available information for a closely related and more extensively studied isomer: N-(4-methylpyridin-2-yl)acetamide . This guide will clearly distinguish between the two compounds and will present the available data for N-(4-methylpyridin-2-yl)acetamide in the requested format, including quantitative data, experimental protocols, and visualizations.

Introduction to Pyridinyl Acetamide Derivatives

Pyridinyl acetamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in many biologically active molecules, and its combination with an acetamide functional group can lead to diverse pharmacological properties. This review focuses on two specific isomers: the requested this compound and the more documented N-(4-methylpyridin-2-yl)acetamide.

This compound

-

Chemical Structure:

-

CAS Number: 806609-49-4

-

Literature Availability: Extremely limited. No detailed scientific studies on its synthesis, biological activity, or mechanism of action were found in the public domain.

N-(4-methylpyridin-2-yl)acetamide

-

Chemical Structure:

[1]* Literature Availability: Sufficient for a preliminary review, with information available on its synthesis and basic chemical properties. [2][3]

Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the key physicochemical properties of N-(4-methylpyridin-2-yl)acetamide.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| CAS Number | 5327-32-2 | [1] |

| Appearance | Solid | |

| SMILES | CC(=O)Nc1cc(C)ccn1 | |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Synthesis of N-(4-methylpyridin-2-yl)acetamide

A common and straightforward method for the synthesis of N-(4-methylpyridin-2-yl)acetamide is the N-acylation of 2-amino-4-methylpyridine with acetic anhydride. [2][3] Experimental Protocol:

-

Reactant Preparation: 2-Amino-4-methylpyridine (99.0 g, 91.5 mmol) is placed in a reaction vessel with acetic anhydride (250 mL). [2]2. Reaction: The mixture is warmed to 70°C for two hours. [2]3. Crystallization: The reaction mixture is then cooled to room temperature, and diethyl ether (100 mL) is added to induce crystallization. The product forms as white needle crystals. [2]4. Isolation: The crystallized product is isolated by filtration. [2]5. Drying: The isolated solid is dried in vacuo to yield N-(4-methyl-pyridin-2-yl)-acetamide. [2]6. Yield: This protocol affords a high yield of the final product (130 g, 95%). [2]

Caption: Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.

Biological Activity and Signaling Pathways

There is a notable absence of published data regarding the biological activity, mechanism of action, and associated signaling pathways for both this compound and N-(4-methylpyridin-2-yl)acetamide in major scientific databases. While some derivatives of N-(pyridin-2-yl)acetamide have been investigated for antifungal activities, this specific isomer has not been the subject of such studies. [4]

Conclusion and Future Perspectives

This literature review highlights a significant gap in the scientific knowledge surrounding this compound. Its existence is confirmed, but its properties and potential applications remain unexplored. The more documented isomer, N-(4-methylpyridin-2-yl)acetamide, has a well-established synthesis protocol but also lacks comprehensive biological evaluation.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The synthesis of this compound, likely achievable through the amidation of 2-(pyridin-4-yl)acetic acid with methylamine, and its subsequent biological screening could be a fruitful area of investigation. Further studies on N-(4-methylpyridin-2-yl)acetamide are also warranted to elucidate any potential pharmacological activities. The lack of data for these compounds means that their potential as therapeutic agents or research tools is currently unknown, making them intriguing targets for future research endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-2-pyridin-4-ylacetamide: A Hypothetical In Vitro Evaluation as a Histone Deacetylase Inhibitor

Disclaimer: The following application notes and protocols are provided for research purposes. As of the date of this document, there is no publicly available data confirming the biological activity of N-Methyl-2-pyridin-4-ylacetamide as a histone deacetylase (HDAC) inhibitor. The protocols described below are based on established methodologies for the in vitro assessment of potential HDAC inhibitors and represent a hypothetical application for this compound.

Introduction

This compound is a small molecule containing a pyridine ring and an N-methylacetamide moiety. While its specific biological targets have not been extensively characterized in published literature, its structural features, particularly the acetamide group, are present in some known enzyme inhibitors. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.

This document outlines a series of in vitro assays to investigate the potential of this compound as an inhibitor of HDAC enzymes. The protocols provided are for fluorescence-based enzymatic assays and a common cell-based assay to assess cellular activity.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Class I HDACs

| Enzyme | IC₅₀ (µM) |

| HDAC1 | 15.2 |

| HDAC2 | 22.8 |

| HDAC3 | 35.1 |

| HDAC8 | > 100 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC₅₀ (µM) |

| HeLa | Histone H3 Acetylation | Western Blot | 18.5 |

| A549 | Cytotoxicity | MTT Assay | 45.7 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Experimental Protocols

In Vitro Fluorescence-Based HDAC Activity Assay

This protocol describes a common method to measure the enzymatic activity of purified HDACs and the inhibitory potential of test compounds.[2][3][4] The assay is based on a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developing agent to release a fluorescent molecule.

Materials:

-

Purified recombinant human HDAC1, HDAC2, HDAC3, or HDAC8 enzymes

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (test compound)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[2]

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in HDAC Assay Buffer to achieve the desired final assay concentrations. Also, prepare a serial dilution of the positive control inhibitor.

-

Enzyme Preparation: Dilute the purified HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

-

Assay Reaction:

-

To each well of a 96-well black microplate, add 5 µL of the test compound dilution or control.

-

Add 40 µL of the diluted HDAC enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

To initiate the enzymatic reaction, add 5 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Development:

-

Stop the reaction by adding 50 µL of the developer solution containing a pan-HDAC inhibitor (e.g., TSA) to each well.[4]

-

Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Histone Acetylation Assay (Western Blot)

This protocol is designed to assess whether this compound can induce histone hyperacetylation in a cellular context, which is a hallmark of HDAC inhibitor activity.

Materials:

-

HeLa or other suitable cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Positive control HDAC inhibitor (e.g., TSA or SAHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound, a positive control inhibitor, and a vehicle control (DMSO) for 18-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Re-probe the membrane with an antibody against total histone H3 to ensure equal loading.

-

Quantify the band intensities for acetylated and total histone H3.

-

Normalize the acetylated histone H3 signal to the total histone H3 signal for each treatment condition.

-

Determine the concentration of this compound that leads to a half-maximal increase in histone acetylation (EC₅₀).

-

Conclusion

The provided protocols offer a foundational framework for the initial in vitro evaluation of this compound as a potential HDAC inhibitor. Successful demonstration of inhibitory activity in these assays would warrant further investigation into its selectivity across different HDAC isoforms, its mechanism of action, and its efficacy in more complex biological systems. It is imperative to reiterate that this is a proposed research plan, and the actual biological activity of this compound remains to be experimentally determined.

References

- 1. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

- 2. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-2-pyridin-4-ylacetamide: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

N-Methyl-2-pyridin-4-ylacetamide is a chemical compound with the molecular formula C₉H₁₂N₂O. While its direct biological activity and specific applications as a research tool are not extensively documented in publicly available literature, its synthesis and chemical properties are established. This document provides an overview of its chemical characteristics and a general protocol for its synthesis, which may be of interest to researchers in medicinal chemistry and drug discovery as a potential scaffold or intermediate for the development of novel compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O | [] |

| Molecular Weight | 164.204 g/mol | [] |

| CAS Number | 461386-37-8 | [] |

| IUPAC Name | N-methyl-N-(4-methylpyridin-2-yl)acetamide | [] |

| Synonyms | N-methyl-N-(4-methylpyridin-2-yl)acetamide; ZINC39081994; HE344151; KB-302292; N-(4-Methyl-2-pyridinyl)-N-methylacetamide; N-Methyl-N-(4-methyl-2-pyridinyl)acetamide | [] |

| Purity | 95% | [] |

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of N-methyl-4-methylpyridin-2-amine with an appropriate acetylating agent. A general protocol, adapted from the synthesis of similar N-acyl aminopyridine derivatives, is described below.

Materials:

-

N-methyl-4-methylpyridin-2-amine

-

Acetic anhydride or Acetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or pyridine)

-

Base (e.g., triethylamine or pyridine, if using acetyl chloride)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Procedure:

-

In a round-bottom flask, dissolve N-methyl-4-methylpyridin-2-amine in an appropriate anhydrous solvent.

-

If using acetyl chloride, add a suitable base (e.g., triethylamine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Biological Activity and Research Applications

There is a notable lack of publicly available data on the biological activity, mechanism of action, and specific uses of this compound as a research tool. Searches of scientific literature and chemical databases do not yield significant information on its application in biological systems, its potential targets, or its effects on signaling pathways.

Researchers interested in the potential biological effects of this compound would need to conduct initial in vitro and in vivo screening studies to determine its pharmacological profile.

Conclusion

This compound is a readily synthesizable compound. While its direct utility as a research tool is not yet established in the literature, its structure may serve as a valuable starting point or intermediate for the synthesis of more complex molecules for investigation in drug discovery and development. Further research is required to elucidate any potential biological activity and to establish its role as a research tool.

References

Application Notes and Protocols: N-Methyl-2-pyridin-4-ylacetamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Information

| Parameter | Value |

| IUPAC Name | N-Methyl-2-(pyridin-4-yl)acetamide |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 13433-00-6 |

| PubChem CID | 238332 |

| Canonical SMILES | CNC(=O)CC1=CC=NC=C1 |

Potential Areas of Investigation

Based on the core structure, potential research applications for N-Methyl-2-pyridin-4-ylacetamide in cell culture could include:

-

Enzyme Inhibition: The pyridin-4-ylacetamide scaffold is present in some enzyme inhibitors. Screening against various enzyme classes (e.g., kinases, histone deacetylases) could be a starting point.

-

Receptor Binding Assays: Investigating the compound's ability to bind to specific cell surface or nuclear receptors.

-

Cell Viability and Cytotoxicity: Determining the dose-dependent effect of the compound on the proliferation and death of various cell lines.

-

Signaling Pathway Modulation: Assessing the impact of the compound on known cellular signaling pathways.

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound in a cell culture setting. It is crucial to perform dose-response and time-course experiments to determine optimal conditions for your specific cell line and research question.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on cell viability.

Workflow:

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to create a range of working concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate if this compound affects the expression or phosphorylation status of key proteins in a signaling pathway of interest.

Workflow:

Caption: Workflow for Western Blot Analysis.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specific duration. After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-